molecular formula C10H6ClNO4S B13636597 4-Nitronaphthalene-1-sulfonylchloride

4-Nitronaphthalene-1-sulfonylchloride

Cat. No.: B13636597
M. Wt: 271.68 g/mol
InChI Key: VSVPHIXLDDEDEE-UHFFFAOYSA-N
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Description

4-Nitronaphthalene-1-sulfonylchloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitronaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 4-nitronaphthalene followed by chlorination. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitronaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, to form sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitronaphthalene-1-sulfonylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including sulfonamides and dyes.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-nitronaphthalene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, through nucleophilic substitution. This reactivity is exploited in the synthesis of sulfonamide derivatives, which have various biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.68 g/mol

IUPAC Name

4-nitronaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H

InChI Key

VSVPHIXLDDEDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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